molecular formula C24H22F2N6O B2633780 (1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1251674-03-9

(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2633780
CAS RN: 1251674-03-9
M. Wt: 448.478
InChI Key: QRYHVROYRGQOMF-UHFFFAOYSA-N
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Description

(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H22F2N6O and its molecular weight is 448.478. The purity is usually 95%.
BenchChem offers high-quality (1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on developing efficient synthetic routes and characterizing the structures of similar compounds through methods such as microwave-assisted synthesis, X-ray crystallography, and theoretical studies. For instance, Moreno-Fuquen et al. (2019) described the catalyst- and solvent-free synthesis of a related compound, highlighting the importance of structural analysis and theoretical calculations in understanding the properties and potential applications of such molecules (Moreno-Fuquen et al., 2019).

Anticonvulsant and Antagonist Activities

Some derivatives of triazolyl and piperazinyl compounds have been evaluated for their biological activities, such as anticonvulsant effects and receptor antagonist properties. Malik and Khan (2014) synthesized novel derivatives and assessed their anticonvulsant activities, demonstrating the potential therapeutic applications of such compounds (Malik & Khan, 2014). Watanabe et al. (1992) prepared compounds with 5-HT2 and alpha 1 receptor antagonist activity, indicating the versatility of triazolyl and piperazinyl scaffolds in drug design (Watanabe et al., 1992).

Antibacterial and Antitumor Activities

The antibacterial and antitumor activities of similar compounds have also been explored. Nagaraj et al. (2018) investigated the antibacterial activity of novel triazole analogues of piperazine, underscoring the potential for developing new antimicrobial agents (Nagaraj et al., 2018). Tang and Fu (2018) synthesized a compound with notable inhibition against cancer cell lines, highlighting the anticancer potential of these molecules (Tang & Fu, 2018).

properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N6O/c25-19-6-8-21(9-7-19)29-12-14-31(15-13-29)24(33)22-23(30-10-1-2-11-30)32(28-27-22)17-18-4-3-5-20(26)16-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYHVROYRGQOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(N(N=N3)CC4=CC(=CC=C4)F)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

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